1,1,2,3-Tetrachlorotetrafluoropropane

Description

Contextualizing 1,1,2,3-Tetrachlorotetrafluoropropane in the Evolution of Fluorinated Hydrocarbon Chemistry

The field of organofluorine chemistry, which encompasses compounds like this compound, has a rich history dating back to the 19th century. The systematic synthesis of such compounds evolved with the broader understanding of organic chemistry and the structure of alkanes. wikipedia.org Early methods focused on the selective formation of carbon-halogen bonds, including the addition of halogens to alkenes and the conversion of alcohols to alkyl halides. wikipedia.org

A significant turning point in fluorinated hydrocarbon chemistry was the development of processes to produce chlorofluorocarbons (CFCs), which found widespread use as refrigerants and propellants. However, their detrimental impact on the ozone layer spurred extensive research into alternatives, leading to the development of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs), which have a reduced environmental impact. This shift necessitated a deeper understanding of the synthesis and reactivity of a broader range of halogenated hydrocarbons, including more complex structures like tetrachlorotetrafluoropropanes.

The synthesis of highly halogenated propanes often involves multi-step processes. For instance, the production of 1,1,2,3-tetrachloropropene, a related compound, can start from the reaction of ethylene (B1197577) with carbon tetrachloride to form 1,1,1,3-tetrachloropropane (B89638). google.comgoogle.com This intermediate can then undergo a series of dehydrochlorination and chlorination steps to yield the desired tetrachloropropene (B83866). google.comgoogle.com Such synthetic routes highlight the intricate chemical transformations required to produce specific isomers of halogenated propanes.

Scope and Significance of Academic Research on Tetrachlorotetrafluoropropanes

Academic research on halogenated alkanes, including tetrachlorotetrafluoropropanes, is multifaceted, covering areas from fundamental reactivity and spectroscopic analysis to their environmental fate and potential applications. While specific research focusing solely on this compound is limited in publicly accessible literature, the broader class of polychlorofluoropropanes has been the subject of various studies.

Research in this area often involves the detailed characterization of these compounds using advanced analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), particularly ¹⁹F NMR, are crucial for the structural elucidation of fluorinated compounds. spectralservice.de Mass spectrometry and infrared (IR) spectroscopy also play a vital role in identifying and quantifying these molecules. nih.govnih.gov

Studies on the reactivity of halogenated alkanes have explored their behavior in various chemical reactions, including nucleophilic substitution and elimination. pressbooks.pub The presence of both chlorine and fluorine atoms on the same carbon backbone can lead to complex reactivity patterns, influenced by the electronic and steric effects of the halogens. The metabolic activation of halogenated alkanes has also been a subject of biochemical research, investigating the formation of reactive intermediates. nih.gov

The following table summarizes some of the key physical and chemical properties of this compound and one of its isomers, providing a glimpse into the kind of data that is central to academic research in this field.

| Property | This compound | 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane |

| Molecular Formula | C₃Cl₄F₄ | C₃Cl₄F₄ |

| Molecular Weight | 253.8 g/mol google.com | 253.8 g/mol google.com |

| CAS Number | 2268-45-3 google.com | 2268-46-4 google.com |

| IUPAC Name | 1,1,2,3-tetrachloro-1,2,3,3-tetrafluoropropane google.com | 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane google.com |

Isomeric Considerations and Structural Diversity of Tetrachlorotetrafluoropropane

The halogenation of propane (B168953) can lead to a mixture of isomeric products, and the distribution of these isomers is influenced by the reaction conditions and the relative reactivity of the different hydrogen atoms on the propane backbone. pressbooks.pub For a molecule as heavily substituted as tetrachlorotetrafluoropropane, the synthesis of a specific isomer in high purity presents a considerable synthetic challenge.

The structural diversity is not limited to the placement of the halogens on different carbon atoms (constitutional isomers). For certain arrangements, the presence of chiral centers can lead to the existence of stereoisomers (enantiomers and diastereomers), which can have different biological activities and interactions with other chiral molecules.

Below is a table highlighting some of the known isomers of tetrachlorotetrafluoropropane, illustrating the structural diversity within this class of compounds.

| Isomer Name | CAS Number | Molecular Formula |

| This compound | 2268-45-3 google.com | C₃Cl₄F₄ |

| 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane | 2268-46-4 google.compressbooks.pub | C₃Cl₄F₄ |

| 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane | 677-68-9 | C₃Cl₄F₄ |

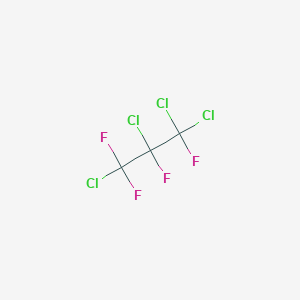

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3-tetrachloro-1,2,3,3-tetrafluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl4F4/c4-1(8,2(5,6)9)3(7,10)11 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVZJOTUYBNJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(C(F)(Cl)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl4F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547495 | |

| Record name | 1,1,2,3-Tetrachloro-1,2,3,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268-45-3 | |

| Record name | 1,1,2,3-Tetrachloro-1,2,3,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathway Elucidation of 1,1,2,3 Tetrachlorotetrafluoropropane Formation

Fundamental Reaction Mechanisms of Fluorination in Organochlorine Chemistry

The substitution of chlorine atoms with fluorine is the cornerstone of producing a vast array of chlorofluorocarbons. This transformation can be broadly categorized into electrophilic and nucleophilic pathways, each with distinct mechanistic features.

Electrophilic Fluorination Pathways in Propane (B168953) Derivatives

Electrophilic fluorination involves the attack of an electrophilic fluorine species on an electron-rich center of the substrate. In the context of propane derivatives, this typically requires the generation of a carbocation or a polarized carbon-metal bond that can be targeted by a fluoride (B91410) source. While direct fluorination of alkanes with elemental fluorine is highly exothermic and difficult to control, more sophisticated methods have been developed.

One approach involves the use of hydrogen fluoride (HF) in the presence of a Lewis acid catalyst, such as antimony pentachloride (SbCl₅). The Lewis acid assists in the polarization of the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack by the fluoride ion, which is generated from HF. The reaction can also be mediated by hypervalent iodine compounds, which can deliver an electrophilic fluorine equivalent to the substrate.

The mechanism often proceeds through a series of carbocationic intermediates. For instance, the protonation of a C-Cl bond by HF, facilitated by the Lewis acid, can lead to the formation of a carbocation. This carbocation is then quenched by a fluoride ion. The stability of the carbocation intermediate plays a significant role in determining the regioselectivity of the fluorination. In propane derivatives, the formation of secondary carbocations is generally favored over primary ones, influencing the position of fluorine substitution.

Table 1: Key Reagents in Electrophilic Fluorination

| Reagent | Role |

| Hydrogen Fluoride (HF) | Fluorine source |

| Antimony Pentachloride (SbCl₅) | Lewis acid catalyst |

| Hypervalent Iodine Compounds | Electrophilic fluorine transfer agents |

Nucleophilic Substitution Mechanisms in Halogenated Alkanes

Nucleophilic substitution is a more common and controllable method for the synthesis of chlorofluorocarbons. This process involves the displacement of a halide ion (typically chloride) by a nucleophilic fluoride source. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the haloalkane, the nature of the nucleophile, the solvent, and the reaction conditions.

In the context of producing 1,1,2,3-tetrachlorotetrafluoropropane, the starting material is often a highly chlorinated propane or propene. The fluorination is typically carried out using anhydrous hydrogen fluoride (HF), which acts as both the solvent and the fluorinating agent. The reaction is often catalyzed by a Lewis acid, which enhances the leaving group ability of the chlorine atoms.

The Sₙ2 mechanism involves a backside attack by the fluoride ion on the carbon atom bearing the chlorine atom, leading to an inversion of configuration at that center. This mechanism is favored for primary and less sterically hindered secondary haloalkanes. The Sₙ1 mechanism, on the other hand, involves the formation of a carbocation intermediate, which is then attacked by the fluoride ion. This pathway is more prevalent for tertiary and resonance-stabilized haloalkanes.

The stepwise replacement of chlorine with fluorine atoms can lead to a mixture of products with varying degrees of fluorination. Controlling the reaction stoichiometry, temperature, and pressure is therefore critical to achieving the desired level of substitution and isomeric distribution.

Detailed Analysis of Isomerization Mechanisms in Chlorofluoropropane Systems

During the synthesis of this compound, the formation of various positional isomers is common. Understanding the mechanisms by which these isomers can interconvert is essential for controlling the final product composition.

Intramolecular Rearrangements and Positional Isomerism

Intramolecular rearrangements in chlorofluoropropanes can occur under the harsh conditions of fluorination, often involving the migration of halogen atoms. These rearrangements are typically driven by the formation of more stable carbocation intermediates. For example, a 1,2-hydride or 1,2-halide shift can lead to the transformation of a less stable carbocation into a more stable one, resulting in a change in the substitution pattern of the final product.

The presence of both chlorine and fluorine atoms on the propane backbone influences the stability of adjacent carbocations. The strong electron-withdrawing nature of fluorine can destabilize a carbocation on the same carbon atom (α-position), while the lone pairs on fluorine can provide some stabilization to a carbocation on an adjacent carbon (β-position) through resonance.

Interconversion Dynamics of Tetrachlorotetrafluoropropane Isomers

The interconversion between different isomers of tetrachlorotetrafluoropropane can be facilitated by the acidic reaction medium, particularly in the presence of a Lewis acid catalyst. The mechanism can involve the reversible formation of carbocations, allowing for the migration of halogen atoms until a thermodynamic equilibrium is reached.

The relative stability of the different isomers plays a crucial role in the final product distribution. Isomers with a more balanced distribution of bulky chlorine atoms and smaller fluorine atoms may be thermodynamically favored. Computational studies can provide valuable insights into the relative energies of different isomers and the activation barriers for their interconversion, aiding in the prediction of the final isomeric ratio under specific reaction conditions.

Side Reaction Analysis and Suppression Strategies in Halogenation Processes

The synthesis of this compound is often accompanied by the formation of undesirable byproducts. Identifying these side reactions and developing strategies to suppress them is a key aspect of process optimization.

Common side reactions include over-fluorination, leading to the formation of compounds with a higher fluorine content than desired, and under-fluorination, resulting in residual chlorinated species. Elimination reactions, such as dehydrochlorination or dehydrofluorination, can also occur, particularly at elevated temperatures, leading to the formation of unsaturated chlorofluoropropenes.

Another potential side reaction is fragmentation of the propane backbone, which can occur under severe reaction conditions, leading to the formation of smaller carbon chain compounds. Dimerization or polymerization of the starting materials or products can also contribute to yield loss.

Table 2: Common Side Reactions and Suppression Strategies

| Side Reaction | Description | Suppression Strategy |

| Over-fluorination | Excessive substitution of chlorine with fluorine. | Control stoichiometry of HF; lower reaction temperature. |

| Under-fluorination | Incomplete substitution of chlorine with fluorine. | Increase HF concentration; use a more active catalyst. |

| Elimination | Formation of alkenes via loss of HCl or HF. | Lower reaction temperature; use a less basic reaction medium. |

| Fragmentation | Cleavage of the carbon-carbon bonds. | Milder reaction conditions; shorter reaction times. |

| Dimerization/Polymerization | Reaction of molecules to form larger chains. | Lower reactant concentrations; optimize catalyst. |

To suppress these side reactions, careful control of reaction parameters is essential. This includes optimizing the molar ratio of reactants, the choice and concentration of the catalyst, the reaction temperature and pressure, and the residence time in the reactor. The use of selective catalysts that favor the desired substitution pathway over elimination or fragmentation can also significantly improve the yield and purity of this compound.

Polymerization and Carbon Skeleton Destruction Pathways

During the synthesis of halogenated alkanes and alkenes, polymerization and carbon skeleton destruction represent significant side reactions that can reduce the yield of the target compound and lead to the formation of complex byproduct mixtures.

Polymerization Pathways:

Polymerization can occur, particularly when the synthesis involves unsaturated precursors like tetrachloropropene (B83866). The presence of double bonds in the starting material or in reaction intermediates can lead to the formation of oligomers and polymers under certain reaction conditions. The general mechanism for the polymerization of alkenes can proceed through radical, cationic, or anionic pathways. In the context of fluorination with HF, which is a strong acid, a cationic polymerization mechanism is plausible.

The initiation of cationic polymerization can occur through the protonation of the double bond of a chlorofluoroalkene intermediate by the acidic catalyst or HF. This generates a carbocation, which can then be attacked by another alkene molecule, propagating the polymer chain. Termination of the growing polymer chain can occur through various mechanisms, such as the loss of a proton or reaction with impurities.

Factors that can influence the extent of polymerization include:

Temperature: Higher temperatures can promote polymerization.

Catalyst Acidity: Highly acidic catalysts can increase the rate of cationic polymerization.

Monomer Concentration: Higher concentrations of unsaturated species can favor polymerization.

Carbon Skeleton Destruction Pathways:

Under harsh reaction conditions, such as high temperatures, the carbon skeleton of the propane molecule can undergo destruction. This can lead to the formation of smaller, more volatile byproducts. The thermal decomposition of chlorinated hydrocarbons is a known phenomenon that can occur during high-temperature gas-phase reactions. For instance, the thermal decomposition of chlorinated propenes can lead to the formation of propyne and allene.

While the carbon-fluorine bond is generally strong, the carbon-carbon and carbon-chlorine bonds can be susceptible to cleavage at elevated temperatures. The presence of catalysts can also influence the stability of the carbon skeleton. The exact pathways for carbon skeleton destruction in the synthesis of this compound are not well-documented in publicly available literature, but it is a potential side reaction, especially in high-temperature gas-phase fluorination processes.

Formation of Under- and Over-Fluorinated Species and Control Measures

A significant challenge in the synthesis of specific chlorofluorocarbons is controlling the degree of fluorination. The formation of both under-fluorinated and over-fluorinated species is a common issue that impacts product purity and requires extensive purification steps.

Formation of Under- and Over-Fluorinated Species:

The substitution of chlorine with fluorine atoms is a stepwise process. In the synthesis of this compound, starting from a more chlorinated precursor, incomplete fluorination will result in under-fluorinated species. These are molecules that retain more chlorine atoms than the target compound. Conversely, if the reaction is allowed to proceed too far or under conditions that are too aggressive, over-fluorination can occur, leading to the formation of products with more fluorine atoms than desired.

The product distribution is highly dependent on the reaction conditions. For example, in the gas-phase fluorination of 1,1,2,3-tetrachloropropene, the selectivity towards a specific fluorinated product is significantly affected by temperature, the molar ratio of reactants (HF to the organic substrate), and the contact time with the catalyst.

Control Measures:

To minimize the formation of these undesired byproducts and maximize the yield of this compound, several control measures can be implemented:

Catalyst Selection and Optimization: The choice of catalyst is critical. Catalysts can influence both the activity and selectivity of the fluorination reaction. For instance, in some fluorination processes, the addition of a co-catalyst or promoter can enhance the selectivity towards the desired product.

Control of Reaction Temperature: Temperature plays a crucial role in both the rate and selectivity of the reaction. Operating within a specific temperature window is essential to achieve the desired level of fluorination without promoting excessive side reactions like decomposition or over-fluorination.

Molar Ratio of Reactants: The ratio of hydrogen fluoride to the chlorinated precursor is a key parameter. A higher HF ratio may favor a higher degree of fluorination, while a lower ratio might lead to more under-fluorinated products. Precise control of this ratio is necessary to target the desired product.

Reactor Design and Operation: The design of the reactor can also impact product distribution. Factors such as mixing efficiency and heat transfer can influence the local reaction conditions and, consequently, the selectivity of the process.

By carefully controlling these parameters, it is possible to steer the reaction towards the desired this compound and minimize the formation of under- and over-fluorinated impurities, as well as byproducts from polymerization and carbon skeleton destruction.

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring of 1,1,2,3 Tetrachlorotetrafluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Halogenated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of specific nuclei. For halogenated compounds like 1,1,2,3-tetrachlorotetrafluoropropane, which contains both fluorine and potentially hydrogen atoms, multinuclear NMR approaches are particularly powerful.

¹⁹F NMR Spectroscopic Characterization of Chlorofluoropropanes

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and informative technique for analyzing fluorinated compounds. The ¹⁹F nucleus possesses a spin of 1/2 and is 100% naturally abundant, making it highly receptive to NMR detection. researchgate.net Furthermore, the chemical shifts in ¹⁹F NMR span a very wide range, which minimizes signal overlap and facilitates detailed structural analysis even in complex molecules. nih.gov

For a compound like 1,1,2,3-tetrachloro-1,2,3,3-tetrafluoropropane (CFC-214ba), the ¹⁹F NMR spectrum is expected to show distinct signals for each unique fluorine environment. The chemical shift (δ) of each fluorine is influenced by the number of adjacent chlorine and fluorine atoms. For instance, the fluorine atoms in a -CF₂Cl group will have a different chemical shift than those in a -CFCl- group or a -CF₃ group.

In the structural analysis of chlorofluoropropanes, specific regions of the ¹⁹F NMR spectrum correspond to different fluorine environments. While a specific, publicly available, fully assigned spectrum for this compound is not readily found, typical chemical shift ranges provide a basis for characterization.

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Chlorofluoropropane Moieties

| Fluorine-Containing Group | Typical Chemical Shift Range (ppm vs. CFCl₃) |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -CF₂Cl | (specific value dependent on adjacent groups) |

| -CFCl- | (specific value dependent on adjacent groups) |

This table is based on established chemical shift ranges for general fluorocarbon structures. Actual values for this compound would require experimental determination.

The coupling between non-equivalent fluorine nuclei (J-coupling) provides additional structural information, revealing through-bond connectivity. These coupling constants, typically larger than those in ¹H NMR, help in assigning specific resonances to their positions within the propane (B168953) backbone. nih.gov

Application of NMR in Isomeric Mixture Analysis and Quantification

The synthesis of complex molecules like this compound often yields a mixture of structural isomers. NMR spectroscopy is a powerful, non-destructive technique for both identifying and quantifying the components of such mixtures without the need for chromatographic separation. nih.govresearchgate.net

Since each isomer has a unique arrangement of atoms, it will produce a distinct set of signals in the NMR spectrum. reddit.com In ¹⁹F NMR, the high resolution often allows the signals from different isomers to be baseline-separated. For example, the isomers this compound and 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane would present entirely different ¹⁹F NMR spectra due to their different symmetry and fluorine environments. nih.govnih.gov

Quantitative analysis of an isomeric mixture can be achieved by integrating the area under the peaks in the NMR spectrum. nih.gov The relative area of a specific peak is directly proportional to the molar concentration of the isomer it represents. For accurate quantification, it is crucial to identify all signals belonging to each isomer to ensure the total integral value is correctly summed. nih.gov Two-dimensional NMR techniques, such as TOCSY, can be employed to identify all the correlated signals (spin systems) belonging to a single isomer, even in a complex, overlapping spectrum. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Fluorocarbon Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a fundamental tool for the analysis of volatile and semi-volatile compounds like chlorofluorocarbons. gcms.czchromatographyonline.com

Method Development for Quantitative Analysis of Tetrachlorotetrafluoropropane

Developing a robust quantitative GC-MS method is essential for determining the concentration of this compound in various samples, whether for quality control or environmental monitoring. A typical method involves headspace sampling for volatile analytes, followed by injection into a GC system for separation and a mass spectrometer for detection and quantification. gcms.cz

Method validation is a critical step to ensure the reliability of the results. This process involves establishing key performance parameters, including linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. researchgate.net An internal standard is often used to improve the precision of the quantification. gcms.cz

Table 2: Representative GC-MS Method Parameters for Chlorofluoropropane Analysis

| Parameter | Typical Setting |

| GC System | Agilent 7890A or equivalent |

| Injection Mode | Split/Splitless (e.g., 250°C) |

| Carrier Gas | Helium (e.g., 1.0-1.5 mL/min) |

| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) |

| Oven Program | Example: 40°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min |

| MS System | Quadrupole or Ion Trap Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity |

These parameters are illustrative and require optimization for the specific analyte and matrix.

By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, the sensitivity and selectivity of the analysis can be significantly enhanced, allowing for trace-level quantification.

Identification of Reaction Intermediates and Byproducts by GC-MS

During the synthesis of this compound, various intermediates, isomers, and byproducts can be formed. GC-MS is an ideal technique for separating and identifying these unknown components in a reaction mixture. researchgate.net

As each component elutes from the GC column, it enters the mass spectrometer and is fragmented by electron ionization. The resulting fragmentation pattern is a unique "fingerprint" for that molecule. libretexts.orgwikipedia.org The structure of an unknown compound can often be elucidated by analyzing these fragmentation patterns. For halogenated compounds, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine provides a clear diagnostic tool in the mass spectrum. chemicalbook.com

For a molecule like this compound, characteristic fragments would arise from the cleavage of C-C and C-halogen bonds. The analysis of these fragments helps to piece together the original structure.

Table 3: Predicted Key Mass Fragments for Tetrachlorotetrafluoropropane Isomers

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Interpretation |

| 219/221/223 | [C₃ClF₄]⁺ | Loss of 3 Cl atoms |

| 185/187 | [C₂F₄Cl]⁺ | Cleavage of C-C bond |

| 169/171/173 | [C₂F₂Cl₃]⁺ | Cleavage of C-C bond |

| 151/153 | [C₂F₃Cl₂]⁺ | Cleavage of C-C bond |

| 117/119 | [CF₂Cl]⁺ | Fragment from a -CF₂Cl end group |

| 85 | [C₂F₃]⁺ | Trifluoroethyl fragment |

| 69 | [CF₃]⁺ | Trifluoromethyl fragment |

The presence and relative intensity of isotopic peaks (e.g., M+2, M+4) due to multiple chlorine atoms are critical for fragment identification. This table is predictive and based on general fragmentation rules.

By comparing the mass spectra of unknown peaks in the chromatogram to spectral libraries and by interpreting the fragmentation patterns, chemists can identify reaction byproducts, helping to optimize reaction conditions to maximize the yield of the desired product, this compound. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the various functional groups present in a molecule. spectroscopyonline.com It operates on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies. spectroscopyonline.com When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. spectroscopyonline.com This absorption is recorded, generating a spectrum that acts as a molecular "fingerprint."

The presence of multiple halogen atoms on the same or adjacent carbon atoms, as is the case in this compound, can lead to complex vibrational couplings. However, the characteristic absorption ranges for these bonds are well-established and provide definitive evidence for their presence.

Table 1: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) |

| Fluoroalkane | C-F | 1400 - 1000 |

| Chloroalkane | C-Cl | 850 - 550 wikipedia.org |

Note: The specific peak positions within these ranges for this compound would require experimental data for the pure compound.

Fourier Transform Infrared (FTIR) spectroscopy offers significant advantages over traditional dispersive IR spectroscopy, particularly for real-time analysis of chemical reactions. docbrown.info By employing an interferometer and a mathematical Fourier transform, FTIR instruments can acquire a full spectrum rapidly and with high sensitivity. docbrown.info This capability makes FTIR an ideal technique for in situ reaction monitoring, allowing chemists to track the concentration changes of reactants, intermediates, and products as the reaction proceeds. ias.ac.in

In the context of synthesizing or modifying this compound, an in situ FTIR probe could be inserted directly into the reaction vessel. This would provide a continuous stream of spectral data, offering a window into the reaction dynamics without the need for manual sampling and offline analysis. ias.ac.in For example, in a hypothetical reaction where a C-H bond is replaced by a C-Cl bond to form this compound, the disappearance of the C-H stretching band and the appearance and growth of the characteristic C-Cl absorption band could be monitored.

Table 2: Hypothetical In Situ FTIR Monitoring of a Reaction to Form this compound

| Time (minutes) | Reactant Peak Intensity (e.g., C-H stretch at ~3000 cm⁻¹) | Product Peak Intensity (e.g., C-Cl stretch at ~700 cm⁻¹) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.05 | 0.95 |

This table illustrates the expected trend in peak intensities during a reaction, providing kinetic and mechanistic information.

Application of Isotopic Labeling in Mechanistic Studies of Halogenation Reactions

In the study of halogenation reactions to synthesize or modify compounds like this compound, isotopic labeling can provide invaluable mechanistic insights. For instance, consider a reaction where a chlorine atom is added to a fluorinated propane precursor. By using a chlorinating agent enriched with ³⁷Cl, the position of the newly added chlorine atom in the final product can be determined using mass spectrometry or other sensitive analytical techniques.

This approach can help to distinguish between different possible reaction pathways, such as a concerted mechanism versus a stepwise mechanism involving a carbocation or radical intermediate. The distribution of the isotopic label in the products can reveal information about rearrangements, the symmetry of intermediates, and the relative rates of different reaction steps.

Table 3: Illustrative Use of Isotopic Labeling to Differentiate Halogenation Mechanisms

| Mechanistic Hypothesis | Isotopic Labeling Experiment | Expected Outcome |

| Symmetrical Intermediate | Reaction of a precursor with a ³⁷Cl-labeled reagent. | The ³⁷Cl label is found distributed equally among all possible chlorine positions in the product. |

| Direct Substitution | Reaction of a precursor with a ³⁷Cl-labeled reagent. | The ³⁷Cl label is found only at the specific site of substitution. |

| Rearrangement | Reaction of a ¹³C-labeled precursor. | The position of the ¹³C label in the product differs from its original position in the reactant. |

Computational and Theoretical Chemistry Studies of 1,1,2,3 Tetrachlorotetrafluoropropane

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational isomers of 1,1,2,3-tetrachlorotetrafluoropropane. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory can be employed to solve the electronic Schrödinger equation, providing detailed information about the molecule's geometry. wavefun.comnih.gov

The process begins with identifying the various possible rotational isomers (rotamers) that arise from rotation around the carbon-carbon single bonds. For this compound, with its asymmetric substitution pattern, a number of unique conformers are possible. Each of these conformers represents a local minimum on the potential energy surface.

Quantum chemical calculations are used to perform geometry optimizations for each potential conformer. This process systematically alters the molecular geometry to find the arrangement with the lowest energy. The output of these calculations includes optimized bond lengths, bond angles, and dihedral angles. By comparing the energies of these optimized conformers, the most stable or ground-state conformation can be identified, along with the relative energies of the other, less stable conformers.

Table 1: Illustrative Optimized Geometrical Parameters for the Ground-State Conformer of this compound (Illustrative Data)

| Parameter | Value (Å or Degrees) |

| C1-C2 Bond Length | 1.54 Å |

| C2-C3 Bond Length | 1.53 Å |

| C1-Cl Bond Length | 1.77 Å |

| C1-F Bond Length | 1.35 Å |

| C2-Cl-C1-Cl Dihedral Angle | 65° |

| C1-C2-C3-F Dihedral Angle | 178° |

Note: The data in this table is illustrative and represents the type of information obtained from quantum chemical calculations. It is not based on published experimental or computational results for this specific molecule.

Density Functional Theory (DFT) for Reaction Pathway Modeling

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying the reactivity of molecules like this compound. nih.govmdpi.comresearchgate.net DFT methods calculate the electron density of a system to determine its energy and other properties, which is computationally more efficient than solving for the full many-electron wavefunction. wikipedia.org

Mapping Potential Energy Surfaces of Fluorination Reactions

A key application of DFT is the mapping of potential energy surfaces (PES) for chemical reactions. For this compound, a relevant reaction to study would be its further fluorination to produce more highly fluorinated propanes. The PES is a multidimensional surface that describes the energy of the molecular system as a function of the positions of its atoms.

By mapping the PES, chemists can identify the most likely pathways for a reaction. This involves locating the stable reactants and products (energy minima) and the transition states (saddle points) that connect them. For the fluorination of this compound, this would involve modeling the approach of a fluorinating agent and the subsequent substitution of a chlorine atom with a fluorine atom. The calculations would reveal the step-by-step mechanism of this transformation.

Computational Analysis of Transition States and Activation Energies

The transition state is the highest energy point along the lowest energy path from reactants to products and is a critical concept in chemical kinetics. mdpi.com Using DFT, the geometry of the transition state for a reaction, such as a chlorine-fluorine exchange on the this compound backbone, can be precisely located.

Once the energies of the reactants and the transition state are calculated, the activation energy (Ea) for the reaction can be determined. The activation energy is the energy barrier that must be overcome for the reaction to occur and is a key determinant of the reaction rate. A high activation energy implies a slow reaction, while a low activation energy suggests a faster process. These calculations can be performed for various possible reaction pathways to determine which one is kinetically favored.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Fluorination Step of this compound (Illustrative Data)

| Reaction Step | Activation Energy (kJ/mol) |

| Cl substitution at C1 | 120 |

| Cl substitution at C2 | 155 |

| Cl substitution at C3 | 135 |

Note: The data in this table is for illustrative purposes to show the output of DFT calculations on reaction pathways and does not represent actual published values.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties of this compound from first principles, meaning directly from the fundamental laws of quantum mechanics without empirical parameters. nih.govnih.govolemiss.edu These predictions are crucial for identifying and characterizing the molecule in experimental settings.

One of the most common applications is the calculation of vibrational spectra (infrared and Raman). After performing a geometry optimization, a frequency calculation can be carried out. This involves computing the second derivatives of the energy with respect to the atomic positions. The results provide the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. This theoretical spectrum can then be compared with experimental data to confirm the molecule's structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. nih.gov These calculations predict the resonance frequencies of the carbon-13 and fluorine-19 nuclei in the molecule, providing detailed information about the chemical environment of each atom.

Molecular Dynamics Simulations for Understanding Reactivity and Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules or small reactive systems, Molecular Dynamics (MD) simulations are used to explore the behavior of larger systems over time. nih.govresearchgate.net MD simulations treat atoms as classical particles moving according to a force field, which is a set of parameters that describe the potential energy of the system. wavefun.com

For this compound, MD simulations can be used to study its bulk properties, such as density and viscosity, and its interactions with other molecules, such as solvents or reactants in a mixture. By simulating the system for nanoseconds or longer, MD can provide insights into how intermolecular forces govern the molecule's behavior.

In the context of reactivity, MD simulations can be used to understand how the molecule diffuses and orients itself before a reaction. They can also be combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods. wikipedia.org In a QM/MM simulation, the reactive core of the system (e.g., the this compound molecule and a reactant) is treated with quantum mechanics, while the surrounding environment (e.g., solvent molecules) is treated with a classical force field. This hybrid approach allows for the study of reaction dynamics in a more realistic, condensed-phase environment.

Environmental Fate and Chemical Persistence Studies of 1,1,2,3 Tetrachlorotetrafluoropropane Non Toxicological Aspects

Atmospheric Degradation Pathways of Halogenated Propanes

The primary sink for many volatile organic compounds released into the atmosphere is degradation through chemical reactions. For halogenated propanes like 1,1,2,3-Tetrachlorotetrafluoropropane, these processes are dictated by the types of chemical bonds within the molecule and the reactive species present in the atmosphere.

The atmospheric degradation of halogenated alkanes is largely initiated by photochemical processes, where sunlight provides the energy to break chemical bonds, and subsequent oxidation reactions. The susceptibility of a bond to cleavage is related to its strength. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which is a primary reason for the high persistence of many fluorinated compounds. unep.org Conversely, the carbon-chlorine (C-Cl) bond is significantly weaker and thus more susceptible to breaking.

In the photochemical reduction of similar chlorofluorinated compounds, the ester group has been shown to direct the reduction to the α-position. capes.gov.br For molecules containing both chlorine and fluorine on the same carbon, the C-Cl bond is preferentially reduced over the more stable C-F bond. capes.gov.br Therefore, it is expected that the atmospheric degradation of this compound would be initiated by the cleavage of one of its C-Cl bonds rather than a C-F bond. The terminal trifluoroacetic acid (TFA) is a known atmospheric degradation product of several hydrofluorocarbons and hydrofluoroolefins, resulting from the breakdown of molecules containing a -CF3 group. unep.orgnasa.govnasa.gov

The atmosphere's self-cleaning capacity is primarily driven by highly reactive species known as radicals, with the hydroxyl radical (OH) being the most significant, often called the "detergent of the atmosphere". radical-air.eu During the day, the OH radical initiates the oxidation of thousands of volatile organic compounds. radical-air.eu At night, the nitrate (B79036) radical (NO3) can also play a role in atmospheric cleaning, though its reactions with highly halogenated compounds are generally slow. radical-air.eu

Interactive Data Table: Atmospheric Lifetimes of Selected Halogenated Compounds

| Compound | Formula | Atmospheric Lifetime | Primary Sink |

| 1,1,2,2-Tetrachloroethane | C2H2Cl4 | ~54 days (half-life) | Reaction with OH radicals cdc.gov |

| Sulfuryl Fluoride (B91410) | SO2F2 | > 300 years | Reaction with OH radicals ippc.int |

| 1,2,3-Trichloropropane | C3H5Cl3 | 15 to 46 days (half-life) | Photodegradation by OH radicals epa.gov |

| HFO-1234yf | C3H2F4 | ~6 days | Reaction with OH radicals unep.org |

| n-CxF2x+1CHO (x=1,3,4) | - | > 20 days | Reaction with OH radicals copernicus.org |

Chemical Classification within Per- and Polyfluoroalkyl Substances (PFAS) Frameworks

The classification of a chemical within regulatory and scientific frameworks has significant implications for research priorities, monitoring, and management. The group of chemicals known as per- and polyfluoroalkyl substances (PFAS) has received considerable attention due to their persistence and widespread detection.

PFAS are a broad class of synthetic compounds characterized by the presence of fluorine atoms attached to an alkyl chain. usgs.gov The Organisation for Economic Co-operation and Development (OECD) provides a widely cited definition, describing PFAS as fluorinated substances that contain at least one fully fluorinated methyl or methylene (B1212753) carbon atom (–CF3 or –CF2–), with the exception of any H, Cl, Br, or I atom attached. michigan.gov Substances with a carbon chain where all hydrogens are replaced by fluorine are known as perfluoroalkyl substances, while those with partially fluorinated carbon chains are polyfluoroalkyl substances. usgs.gov

The chemical structure of this compound is CCl2F-CClF-CClF2. This structure contains a fluorinated methylene group (-CF2-). Because it also contains chlorine atoms attached to the carbon backbone, it does not meet the strict definition of a perfluorinated compound but falls squarely within the definition of a polyfluoroalkyl substance. Further confirming this classification, the PubChem database includes this compound within its "PFAS and Fluorinated Organic Compounds" category. nih.gov

The implication of this classification is that this compound is considered part of the broader PFAS universe. This subjects the compound to the same scientific and regulatory scrutiny as other PFAS. epa.gov The U.S. Environmental Protection Agency (EPA) and other bodies use such structural classifications to prioritize chemicals for data collection, testing, and potential risk assessment. epa.govlawbc.com Therefore, despite the limited specific data on its environmental fate, its inclusion in the PFAS class highlights the need for further research into its persistence, bioaccumulation potential, and long-range transport.

Interactive Data Table: PFAS Structural Definitions and Classification of this compound

| Defining Organization/Rule | Key Structural Criterion | Does this compound (CCl2F-CClF-CClF2) Meet the Criterion? | Classification |

| OECD (2021) | Contains at least one fully fluorinated methyl (–CF3) or methylene (–CF2–) group. michigan.gov | Yes, it contains a –CF2– group. | Polyfluoroalkyl Substance usgs.gov |

| U.S. NDAA FY2020 | A man-made chemical with at least one fully fluorinated carbon atom. michigan.gov | Yes, it contains carbon atoms where hydrogens have been substituted by fluorine. | PFAS |

| General Definition | Polyfluoroalkyl substances have a non-fluorine atom (like H or Cl) attached to at least one carbon atom, while other carbons in the chain are fluorinated. itrcweb.org | Yes, it contains both chlorine and fluorine on its carbon backbone. | Polyfluoroalkyl Substance |

Applications and Industrial Relevance of 1,1,2,3 Tetrachlorotetrafluoropropane in Chemical Synthesis

1,1,2,3-Tetrachlorotetrafluoropropane as a Chemical Intermediate in Organic Synthesis

The primary industrial value of this compound lies in its utility as a foundational molecule for constructing other complex fluorocarbons. The presence of both chlorine and fluorine atoms on its propane (B168953) backbone allows for selective chemical transformations, such as dehydrohalogenation reactions, to create unsaturated compounds.

This compound functions as a key starting material in multi-step synthetic pathways. Through processes like dehydrochlorination, it can be converted into tetrachloropropene (B83866) isomers. A particularly significant transformation is its conversion to 1,1,2,3-tetrachloropropene (also known as HCC-1230xa). This reaction creates a carbon-carbon double bond, fundamentally altering the molecule's reactivity and making it suitable for further functionalization. The creation of such fluorinated building blocks is a critical area of organic chemistry, as the introduction of fluorine can significantly modify the properties of molecules. nih.gov

The general approach to creating fluorinated compounds often involves generating reactive intermediates that can then be used in subsequent reactions. beilstein-journals.org In this context, this compound serves as a stable precursor that can be readily converted into the more reactive olefin, 1,1,2,3-tetrachloropropene, a crucial step in the value chain.

The industrial relevance of this compound is directly linked to the commercial importance of its derivatives. The most notable application is its role in the manufacturing pathway of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). google.com The intermediate derived from the parent compound, 1,1,2,3-tetrachloropropene (HCC-1230xa), is a direct precursor to HFO-1234yf. google.comresearchgate.net

HFO-1234yf is a hydrofluoroolefin with a low Global Warming Potential (GWP) and is widely adopted as a refrigerant in automotive air conditioning systems, a fire extinguishing agent, and a heat transfer medium, among other uses. google.com The synthesis pathway underscores the importance of chlorinated-fluorinated propanes in the production of next-generation, environmentally friendlier fluorochemicals.

Table 1: Synthetic Pathway from an Intermediate of this compound to HFO-1234yf This table outlines the key conversion step of 1,1,2,3-tetrachloropropene, a derivative of the title compound.

| Starting Material | Reaction Type | Product | Industrial Significance |

| 1,1,2,3-Tetrachloropropene (HCC-1230xa) | Fluorination | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Low-GWP refrigerant, propellant, foaming agent. google.com |

| 1,1,2,3-Tetrachloropropene (HCC-1230xa) | Fluorination | 2-Chloro-1,1,1,2-tetrafluoropropane | An important intermediate for producing HFO-1234yf. researchgate.net |

Process Intensification and Scale-Up Considerations for Halogenated Propane Production

The industrial production of halogenated compounds like this compound requires careful consideration of reaction conditions and purification processes to maximize yield and minimize costs. Process intensification, which aims to develop more efficient and compact processing systems, is a key focus in modern chemical manufacturing. utwente.nl

Halogenation reactions, particularly chlorination, are often highly exothermic. mdpi.com Proper reactor design is crucial to manage the heat generated, prevent runaway reactions, and suppress the formation of unwanted byproducts and coke. mdpi.com

Key engineering principles include:

Heat Management: Reactors must have efficient heat exchange capabilities. This can be achieved through jacketed vessels, internal cooling coils, or by using the reactor itself as a heat exchanger, as is common in microchannel reactors. nih.gov

Mixing and Mass Transfer: Ensuring uniform mixing of reactants is vital. For gas-phase reactions, such as the chlorination of propane, specialized reactors that introduce reactants through jets can prevent localized high concentrations and potential combustion. mdpi.com

Catalyst Integration: In catalytic halogenation, the reactor design must accommodate the catalyst, whether it is a fixed bed, a slurry, or integrated into the reactor walls. Zeolites and various metal oxides have been studied for their catalytic activity in halogenation reactions. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow reactors, including microchannel reactors, offer significant advantages for halogenation. cardiff.ac.uk Their high surface-area-to-volume ratio allows for superior temperature control and enhanced safety, making them suitable for handling reactive intermediates and energetic reactions. nih.govcardiff.ac.uk

Table 2: Reactor Design Considerations for Halogenation This interactive table summarizes key principles and their rationale in reactor design for producing halogenated propanes.

| Design Principle | Rationale | Example Technologies |

| Effective Heat Removal | Halogenation is exothermic; prevents side reactions and improves safety. mdpi.com | Jacketed Reactors, Internal Cooling Coils, Microreactors. nih.gov |

| Controlled Reactant Introduction | Prevents localized overheating and combustion, especially in gas-phase reactions. mdpi.com | Jet-mixing Flow Reactors. mdpi.com |

| Continuous Processing | Enhances safety, control, and throughput for highly reactive processes. cardiff.ac.uk | Plug Flow Reactors (PFRs), Continually Stirred Tank Reactors (CSTRs). cardiff.ac.uk |

| Material of Construction | Resistance to corrosion from halogen acids (e.g., HCl) produced as byproducts. | Glass-lined Steel, Specialized Metal Alloys. |

The output from a halogenation reactor is typically a mixture containing the desired product, unreacted starting materials, isomers, and various byproducts. Separating these components is a critical and often energy-intensive step.

Common methodologies include:

Fractional Distillation: This is a primary method for separating compounds with different boiling points. For closely boiling isomers of halogenated propanes, distillation columns with many stages are required for effective separation. quora.com

Reactive Distillation: This is a prime example of process intensification where the chemical reactor and the distillation column are combined into a single unit. For instance, in the production of 1,1,2,3-tetrachloropropene, dehydrochlorination and separation of the product can be performed simultaneously in a reactive distillation column, which simplifies the process, reduces equipment needs, and saves energy. google.com

Adsorptive Separation: This technique uses solid materials (adsorbents) like zeolites or activated carbon to selectively remove certain components from a mixture. acs.org It can be highly effective for purifying product streams or separating isomers that are difficult to separate by distillation.

Membrane Separation: Specialized membranes can separate gases based on their ability to permeate the membrane material. This technology is used for separating hydrogen from hydrocarbon streams and can be applied to the separation of propane from other light gases, offering an energy-efficient alternative to cryogenic distillation. google.comwipo.int

Table 3: Comparison of Separation Methodologies for Halogenated Propane Mixtures This interactive table compares different purification techniques relevant to the production of this compound and its derivatives.

| Methodology | Principle | Advantages | Applicable To |

| Fractional Distillation | Separation based on differences in boiling points. quora.com | Mature technology, suitable for large-scale continuous operation. | Separation of isomers and products with distinct boiling points. |

| Reactive Distillation | Combines chemical reaction and separation in one unit. google.com | Process intensification, reduced capital and energy costs. google.com | Equilibrium-limited reactions like dehydrochlorination. |

| Adsorptive Separation | Selective binding of components to a solid adsorbent. acs.org | High purity separation, effective for removing trace impurities. | Propane/propene separation, purification of final products. acs.org |

| Membrane Separation | Selective permeation of components through a membrane. google.com | Energy efficient, modular design. | Gas-phase separations, such as H2/propane recovery. google.comwipo.int |

Q & A

Q. How can researchers distinguish between structural isomers of C₃Cl₄F₄ compounds like 1,1,2,3-tetrachlorotetrafluoropropane?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to differentiate isomers. For example, cis/trans configurations or chlorine/fluorine positional differences (e.g., 1,1,2,3 vs. 1,1,2,2 isomers) produce distinct spectral patterns. Reference databases like NIST Chemistry WebBook (e.g., for thermodynamic properties) and structural data from DSSTox (e.g., DTXSID50547495) can aid in validation .

Q. What laboratory synthesis routes are recommended for this compound?

- Methodological Answer : Optimize gas-phase halogen exchange reactions using precursors like 1,1,3,3-tetrachloropropene. Catalytic fluorination with chromium-magnesium fluoride (Cr-MgF₂) at 200–300°C enhances selectivity. Monitor intermediates via Fourier-transform infrared spectroscopy (FTIR) to track Cl/F substitution . For chlorination, FeCl₃ or AlCl₃ catalysts in solvent-free conditions minimize byproducts .

Q. What analytical techniques are optimal for quantifying this compound in environmental samples?

- Methodological Answer : Use gas chromatography with electron capture detection (GC-ECD) for high sensitivity to halogenated compounds. For complex matrices (e.g., soil or water), employ solid-phase microextraction (SPME) to pre-concentrate the analyte. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 216.89 for C₃Cl₄F₄) .

Advanced Research Questions

Q. How do reaction conditions influence selectivity in catalytic fluorination to produce this compound derivatives?

- Methodological Answer : Temperature and catalyst composition critically affect fluorination efficiency. For example, Cr-MgF₂ catalysts at 250°C favor kinetically controlled pathways for Cl→F substitution at terminal positions. In situ X-ray diffraction (XRD) can track catalyst phase changes, while density functional theory (DFT) models predict transition-state energies for competing isomer formation .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, critical temperature) of this compound?

- Methodological Answer : Perform calorimetric measurements (e.g., differential scanning calorimetry) under controlled purity (>99%) and compare with computational predictions (e.g., COSMO-RS or UNIFAC models). Discrepancies may arise from isomer contamination; use preparative HPLC to isolate pure fractions before analysis .

Q. What computational methods predict the environmental fate and degradation pathways of this compound?

- Methodological Answer : Apply molecular dynamics simulations to estimate atmospheric lifetime and ozone depletion potential (ODP). For hydrolysis pathways, use ab initio calculations (e.g., Gaussian 16) to model C-Cl bond cleavage in aqueous environments. Validate with experimental radical trapping assays to identify intermediates (e.g., chlorofluorocarbenes) .

Q. What strategies mitigate isomerization during storage or handling of this compound?

- Methodological Answer : Store samples in amber glass vials at -20°C under inert gas (N₂/Ar) to prevent photolytic or thermal degradation. Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic GC-MS analysis. Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical chain reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the ecological toxicity of this compound?

- Methodological Answer : Conduct species sensitivity distribution (SSD) assays using standardized organisms (e.g., Daphnia magna, Danio rerio) under identical exposure conditions. Control for confounding factors (e.g., pH, dissolved organic carbon) and cross-reference with QSAR models (e.g., ECOSAR) to reconcile discrepancies. Publish raw data in open-access repositories for meta-analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.